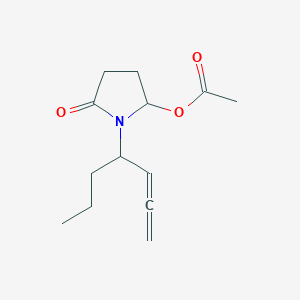![molecular formula C31H39N3O B14226317 1-(4-{4-[2-(Quinolin-4-YL)ethenyl]phenyl}piperazin-1-YL)decan-1-one CAS No. 823216-39-3](/img/structure/B14226317.png)
1-(4-{4-[2-(Quinolin-4-YL)ethenyl]phenyl}piperazin-1-YL)decan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-{4-[2-(Quinolin-4-YL)ethenyl]phenyl}piperazin-1-YL)decan-1-one is a complex organic compound that features a quinoline moiety, a piperazine ring, and a long aliphatic chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-{4-[2-(Quinolin-4-YL)ethenyl]phenyl}piperazin-1-YL)decan-1-one typically involves multiple steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through various methods, including the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Attachment of the Ethenyl Group: The quinoline derivative is then reacted with a suitable ethenylating agent under basic conditions to introduce the ethenyl group.
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihaloalkane.
Coupling Reactions: The quinoline-ethenyl derivative is coupled with the piperazine derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Introduction of the Aliphatic Chain:
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-{4-[2-(Quinolin-4-YL)ethenyl]phenyl}piperazin-1-YL)decan-1-one can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: The ethenyl group can be reduced to an ethyl group using hydrogenation catalysts like palladium on carbon.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products:
Oxidation Products: Quinoline N-oxides.
Reduction Products: Ethyl-substituted derivatives.
Substitution Products: Alkylated piperazine derivatives.
Aplicaciones Científicas De Investigación
1-(4-{4-[2-(Quinolin-4-YL)ethenyl]phenyl}piperazin-1-YL)decan-1-one has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Research: It is used as a probe to study the binding interactions with proteins and nucleic acids.
Industrial Applications: The compound’s unique structural properties make it a candidate for use in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 1-(4-{4-[2-(Quinolin-4-YL)ethenyl]phenyl}piperazin-1-YL)decan-1-one involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to receptors, enzymes, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparación Con Compuestos Similares
Quinoline Derivatives: Compounds such as quinine and chloroquine share the quinoline moiety and have similar biological activities.
Piperazine Derivatives: Compounds like piperazine and its alkylated derivatives have similar structural features and pharmacological properties.
Uniqueness: 1-(4-{4-[2-(Quinolin-4-YL)ethenyl]phenyl}piperazin-1-YL)decan-1-one is unique due to the combination of the quinoline, piperazine, and long aliphatic chain, which imparts distinct physicochemical properties and biological activities.
Propiedades
Número CAS |
823216-39-3 |
|---|---|
Fórmula molecular |
C31H39N3O |
Peso molecular |
469.7 g/mol |
Nombre IUPAC |
1-[4-[4-(2-quinolin-4-ylethenyl)phenyl]piperazin-1-yl]decan-1-one |
InChI |
InChI=1S/C31H39N3O/c1-2-3-4-5-6-7-8-13-31(35)34-24-22-33(23-25-34)28-18-15-26(16-19-28)14-17-27-20-21-32-30-12-10-9-11-29(27)30/h9-12,14-21H,2-8,13,22-25H2,1H3 |
Clave InChI |
DUHXAUPFJVAJRR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)C=CC3=CC=NC4=CC=CC=C34 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



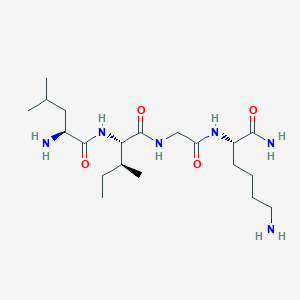

![[1-(4-fluorobenzoyl)-5-hydroxy-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B14226251.png)
![N,N-Di([1,1'-biphenyl]-2-yl)perylen-3-amine](/img/structure/B14226255.png)
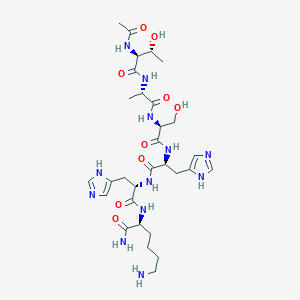
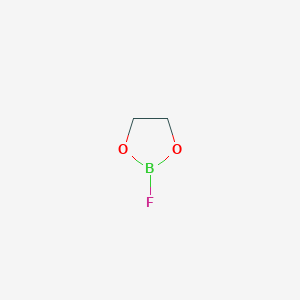

![2-Amino-5-oxo-8-phenyl-5lambda~5~-[1,3]oxazolo[4,5-g]quinoline-4,9-dione](/img/structure/B14226293.png)
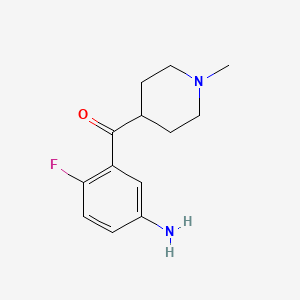
![4-Bromo-2-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzoic acid](/img/structure/B14226299.png)
